Nuvaring
Description
Properties
CAS No. |
131562-74-8 |
|---|---|
Molecular Formula |
C42H52O4 |
Molecular Weight |
620.9 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H28O2.C20H24O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,12,17-20,24H,3-4,6-11,13H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t17-,18-,19-,20+,21-,22-;16-,17-,18+,19+,20+/m01/s1 |
InChI Key |
MXDOOIVQXATHKU-RYVPXURESA-N |
SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Synonyms |
NuvaRing |
Origin of Product |
United States |
Chemical Synthesis and Derivation Pathways
Synthetic Routes for Etonogestrel (B1671717)
Etonogestrel, a potent synthetic progestin, is a derivative of 19-nortestosterone. nih.govdrugbank.com Its synthesis is a multi-step process that has been the subject of considerable research to optimize efficiency and yield. patsnap.com
The synthesis of etonogestrel often begins from precursors that already contain the core steroid structure. google.com One common starting material is a derivative of gonane (B1236691), the 18-methylestrane steroid nucleus. wikipedia.org A key challenge in the synthesis is the stereoselective introduction of various functional groups to achieve the specific three-dimensional arrangement necessary for its progestational activity.
Several synthetic strategies have been developed, with some early routes involving the oxidation of the 18-methyl group of a precursor to a lactone, which is then converted to the 13β-ethyl group characteristic of etonogestrel through reactions like a Grignard reaction and a Wolff-Kishner reduction. googleapis.comgoogle.com However, these routes can be lengthy and labor-intensive. googleapis.comgoogle.com
More contemporary approaches often employ advanced stereoselective methods to control the spatial orientation of substituents. For instance, catalytic hydrogenation and stereospecific reductions are used to establish the correct stereochemistry at various chiral centers of the steroid nucleus. The development of chiral catalysts and reagents plays a significant role in achieving high enantiomeric purity. orchid-chem.com
A pivotal intermediate in many synthetic pathways to etonogestrel is desogestrel (B1670305), of which etonogestrel is the active metabolite. nih.govgoogle.com The synthesis often proceeds through a common precursor that can be converted to either desogestrel or etonogestrel.
A critical step in the synthesis is the introduction of the 11-methylene group. google.com One patented method describes the conversion of an 11-keto group on a steroid intermediate to the 11-methylene group via a Wittig reaction or a Peterson olefination. google.com The reaction sequence can be summarized as follows:
Protection of Carbonyl Groups: In a triketone precursor, the carbonyl groups at positions 3 and 17 are selectively protected, often as ketals, to prevent them from reacting in subsequent steps. google.com
Methylenylation: The remaining 11-keto group is then converted to an 11-methylene group. google.com
Deprotection and Ethynylation: The protecting groups are removed, and the 17-keto group is reacted with an acetylene (B1199291) equivalent, such as lithium acetylide, to introduce the 17α-ethynyl group. google.com
Final Oxidation/Isomerization: The final steps involve modifications to the A-ring of the steroid to yield the final 3-oxo-Δ4 structure of etonogestrel.
The table below outlines some of the key reaction types and intermediates involved in a representative synthetic pathway.
| Step | Reaction Type | Starting Material (Functional Group) | Key Reagent(s) | Intermediate (Functional Group) |
| 1 | Ketalization (Protection) | 3,17-Diketone | Ethylene (B1197577) glycol, p-toluenesulfonic acid | 3,17-Bis(ethyleneketal) |
| 2 | Olefination | 11-Keto | Wittig reagent (e.g., Ph3P=CH2) | 11-Methylene |
| 3 | Hydrolysis (Deprotection) | 3,17-Bis(ethyleneketal) | Aqueous acid | 3,17-Diketone |
| 4 | Ethynylation | 17-Keto | Acetylene, strong base (e.g., potassium tert-butoxide) | 17α-Ethynyl-17β-hydroxy |
This table presents a generalized sequence and specific reagents may vary based on the patented process.
The industrial production of etonogestrel focuses on maximizing yield and ensuring high purity to meet pharmaceutical standards. Optimization strategies include:
Process Innovation: Developing more efficient synthetic routes with fewer steps to reduce material loss and cost. patsnap.com Patents often focus on novel methods for preparing key intermediates. google.com
Catalyst Selection: The use of highly selective catalysts can improve the stereochemical outcome of reactions, reducing the formation of unwanted isomers that are difficult to separate. orchid-chem.com
Crystallization and Purification: Recrystallization techniques are crucial for purifying intermediates and the final active pharmaceutical ingredient, removing impurities and undesired stereoisomers.
Avoiding Problematic Reagents: Research has aimed to move away from methods like microbiological transformations for introducing the 11-hydroxy group (a precursor to the 11-methylene group in some routes), as these can be difficult to manage on an industrial scale. google.com
Synthetic Routes for Ethinyl Estradiol (B170435)
Ethinyl estradiol is a synthetic estrogen that has been in use for decades. nih.gov Its synthesis is well-established and centers on the modification of a natural estrogen. glpbio.com
The primary route for synthesizing ethinyl estradiol involves the ethinylation of estrone (B1671321). google.com Estrone is a natural estrogen that possesses a ketone group at the C17 position of the steroid nucleus. wikipedia.org The core of the synthesis is a nucleophilic addition of an acetylide anion to this C17 ketone.
The reaction mechanism proceeds as follows:
Formation of the Acetylide Anion: A strong base, such as sodium amide or potassium tert-butoxide, is used to deprotonate acetylene, forming a highly nucleophilic acetylide anion (HC≡C⁻).
Nucleophilic Attack: The acetylide anion attacks the electrophilic carbon of the C17 ketone on the estrone molecule.
Protonation: An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol at C17, thus forming ethinyl estradiol.
A significant challenge in this reaction is ensuring the reaction goes to completion and minimizing side reactions. The choice of solvent and base is critical. One patented method utilizes the reaction of estrone with pre-formed potassium acetylide, which is generated by reacting potassium hydroxide (B78521) with acetylene gas. google.com This method is reported to have fast reaction speeds and high efficiency. google.com
The stereochemistry at the C17 position is crucial for the biological activity of ethinyl estradiol. The desired product is the 17α-ethynyl-17β-hydroxy steroid. The nucleophilic attack of the acetylide anion on the C17 ketone of estrone can potentially occur from two faces of the planar carbonyl group, leading to the formation of two epimers (stereoisomers that differ at one chiral center).
However, the attack predominantly occurs from the less sterically hindered α-face, leading to the desired 17α-ethynyl configuration. The bulky methyl group at C13 directs the incoming nucleophile to the opposite face.
The table below highlights the stereochemical aspects of the key synthetic step.
| Reactant | Attacking Nucleophile | Key Stereochemical Feature | Product |
| Estrone (C17-ketone) | Acetylide Anion (HC≡C⁻) | Steric hindrance from C13-methyl group favors attack from the α-face. | 17α-Ethinyl Estradiol |
This table illustrates the stereochemical control in the ethinylation of estrone.
Controlling the reaction conditions, such as temperature and the choice of reagents, is essential to maximize the yield of the desired 17α-epimer and minimize the formation of the 17β-ethynyl epimer. google.comnih.gov High-purity ethinyl estradiol is then obtained through purification processes like crystallization. google.com
Precursor Chemistry and Derivation from Natural Steroids
The active pharmaceutical ingredients of NuvaRing, Etonogestrel and Ethinyl Estradiol, are synthetic steroids that are not produced de novo but are derived through semi-synthesis from naturally occurring steroid precursors. Historically, the steroid pharmaceutical industry has relied heavily on natural sources, particularly plant-derived sterols (phytosterols) and sapogenins like diosgenin, as abundant and cost-effective starting materials. nih.govnih.gov
The initial steps in these synthetic pathways often involve microbial degradation of these natural precursors. Strains of bacteria, particularly from the genus Mycobacterium, are utilized to break down the side chains of phytosterols, yielding key steroidal intermediates. nih.govmdpi.com A crucial intermediate in this process is androst-4-ene-3,17-dione (AD), which serves as a versatile building block for the synthesis of numerous hormonal steroids. mdpi.com
Ethinyl Estradiol is a synthetic estrogen derived from the natural estrogen, estrone. The primary transformation is an ethynylation reaction at the C17 position of the estrone molecule. This is typically achieved by reacting estrone with acetylene in the presence of a strong base, such as potassium hydroxide or sodium acetylenide in liquid ammonia, a process known as the Favorskii reaction. google.comchemicalbook.com The addition of the 17α-ethynyl group is a critical modification that significantly enhances the steroid's oral bioavailability and potency by sterically hindering the metabolic oxidation of the 17β-hydroxyl group. chemicalbook.comnih.gov
Etonogestrel is a synthetic progestin belonging to the gonane subgroup of the 19-nortestosterone family of progestins. wikipedia.org It is chemically derived from testosterone (B1683101) and is specifically the 3-keto derivative of another progestin, desogestrel. wikipedia.orgnih.gov The synthesis of etonogestrel is a multi-step process that begins with intermediates obtained from natural sterols. Patent literature describes various synthetic routes, often designed to be efficient and cost-effective, that may involve a combined synthesis pathway for both etonogestrel and desogestrel. google.comgoogle.compatsnap.com These complex syntheses involve the precise installation of key functional groups, including the 13-ethyl group, the 11-methylene group, and the 17α-ethynyl group, onto the core steroid skeleton derived from natural precursors. wikipedia.orggoogle.com
| Natural Precursor | Key Intermediate | Final Synthetic Steroid |
|---|---|---|
| Phytosterols (e.g., β-Sitosterol) | Androst-4-ene-3,17-dione (AD) | Etonogestrel (via multi-step synthesis) |
| Diosgenin | 16-Dehydropregnenolone acetate (B1210297) | Various Steroids (precursor to other intermediates) |
| Estrone | Not Applicable | Ethinyl Estradiol (via ethynylation) |
Advanced Synthetic Approaches and Sustainable Chemistry Principles
In recent decades, the synthesis of steroidal compounds has evolved significantly, driven by the need for more efficient, cost-effective, and environmentally responsible manufacturing processes. This evolution has led to the adoption of advanced synthetic methods and the integration of sustainable chemistry principles.
Green Chemistry Applications in Steroid Synthesis
Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. reagent.co.uk In steroid synthesis, which traditionally involved multi-step processes with toxic reagents, heavy-metal catalysts, and significant waste generation, the application of green principles has been transformative. researchgate.netresearchgate.net
A cornerstone of green steroid manufacturing is the use of biocatalysis and microbial transformations. mdpi.comresearchgate.net Whole-cell biocatalysis, particularly with engineered Mycobacterium species, has emerged as a powerful, eco-friendly alternative to chemical synthesis for producing key steroid intermediates. mdpi.com These biotransformations offer high regio- and stereospecificity under mild, aqueous conditions, reducing the need for protecting groups and harsh reagents. nih.gov
Other green chemistry approaches that have been successfully applied to steroid synthesis include:
Heterogeneous Catalysis: Using solid-phase catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net
Microwave-Assisted Synthesis: Employing microwave radiation to accelerate reaction rates, often leading to higher yields and shorter reaction times, which contributes to energy efficiency. researchgate.net
Reduction of Derivatives: Designing synthetic routes that avoid unnecessary intermediate steps and the use of temporary modifying groups (derivatives), which simplifies processes and reduces waste. reagent.co.uk
| Green Chemistry Technique | Principle | Application/Benefit in Steroid Synthesis |
|---|---|---|
| Biocatalysis / Microbial Transformation | Use of enzymes and microorganisms as catalysts. | High specificity, mild reaction conditions, reduced waste, and use of renewable feedstocks (e.g., phytosterols). nih.govmdpi.com |
| Heterogeneous Catalysis | Use of recyclable, solid-phase catalysts. | Simplifies product purification, reduces catalyst waste, and avoids heavy-metal contamination. researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Increased reaction rates, higher yields, and improved energy efficiency. researchgate.net |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Reduces byproducts and waste, leading to more efficient and sustainable processes. |
Novel Catalytic Systems for Steroid Derivatization
The development of novel catalytic systems has been instrumental in advancing the synthesis of complex steroids. Catalysis allows for the efficient and selective construction of the intricate polycyclic steroid framework and the precise installation of functional groups (derivatization). umich.edu
Recent progress has been particularly notable in the field of transition metal-mediated catalysis. For instance, palladium-catalyzed reactions have been developed for the asymmetric synthesis of the steroidal core, enabling the construction of chiral phenanthrenone (B8515091) structures that are key components of the steroid skeleton. umich.edu These methods provide powerful tools for assembling the polycyclic system with high stereochemical control. umich.edu
Derivatization, the chemical modification of a compound to produce a derivative with different properties, is crucial in steroid synthesis for tuning biological activity. Modern catalytic systems have enabled more efficient and selective derivatization reactions. This includes the development of rapid acylation reactions for hydroxyl groups under aqueous conditions, catalyzed by reagents such as 4-dimethylaminopyridine. acs.org Furthermore, advanced techniques like "click chemistry," which involves a copper(I)-catalyzed cycloaddition, have been utilized for coupling molecules to the steroid backbone, as demonstrated in the synthesis of estradiol derivatives. nih.gov These novel catalytic approaches offer milder reaction conditions and greater functional group tolerance compared to traditional methods. umich.eduacs.org
| Catalytic System | Reaction Type | Application in Steroid Synthesis |
|---|---|---|
| Palladium Catalysts (with chiral ligands) | Asymmetric Dearomatizative Cyclization | Efficient construction of the chiral polycyclic steroid framework. umich.edu |
| Copper(I) Catalysts | Azide-Alkyne Cycloaddition ("Click Chemistry") | Coupling of functional molecules to the steroid core, useful in creating complex derivatives. nih.gov |
| 4-Dimethylaminopyridine (DMAP) | Acylation Catalyst | Rapid derivatization of hydroxyl groups on the steroid nucleus. acs.org |
| Organocatalysts | Various Asymmetric Reactions | Metal-free catalysis for installing stereocenters and functional groups with high precision. umich.edu |
Molecular Structure, Conformation, and Chemical Reactivity
Spectroscopic Characterization and Structural Elucidation
Spectroscopic techniques are pivotal in confirming the identity, structure, and conformation of etonogestrel (B1671717) and ethinyl estradiol (B170435).
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the conformational analysis of complex molecules like steroids. chemrxiv.org For ethinyl estradiol (EE2), ¹H and ¹³C NMR spectra have been fully assigned, including the challenging task of differentiating diastereotopic methylene (B1212753) groups. nih.gov Advanced NMR techniques, such as the use of residual dipolar couplings (RDCs), have provided detailed insights. RDC analysis of EE2 has indicated the presence of a minor conformation resulting from the pseudo-rotation of the steroid's B ring. nih.gov The analysis of scalar coupling constants and Nuclear Overhauser Effect (NOE) data remains central to elucidating the full 3D structure and stereochemistry of steroidal compounds. rsc.org
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of etonogestrel and ethinyl estradiol, and for studying their fragmentation patterns. Liquid chromatography-mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous determination of both compounds. ijrpr.comscite.aiasianpubs.org
In electrospray ionization (ESI) mode, ethinyl estradiol and etonogestrel are typically observed as protonated molecules [M+H]⁺. ijrpr.com The precursor ions for ethinyl estradiol and etonogestrel are found at m/z 297.4 and m/z 325.4, respectively. ijrpr.com Fragmentation of these precursor ions yields characteristic product ions that are used for quantification and structural confirmation. For instance, product ions for ethinyl estradiol have been observed at m/z 241.3 and 128.6, while etonogestrel fragments to ions such as m/z 260.0 and 194.2. ijrpr.com Another study reported protonated precursor to product ion transitions of m/z 325.2 → 257.2 for etonogestrel and m/z 530.2 → 171.2 for ethinyl estradiol. scite.ai These fragmentation patterns are crucial for developing sensitive and selective bioanalytical methods. ijrpr.com
Infrared (IR) spectroscopy is used to identify the functional groups present in etonogestrel and ethinyl estradiol. core.ac.uk The IR spectra of these compounds exhibit characteristic absorption bands corresponding to their specific structural features.
For ethinyl estradiol, the spectrum shows absorptions for the hydroxyl (-OH) group and the ethynyl (B1212043) (C≡C-H) group. nih.gov The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. core.ac.uk The terminal alkyne C-H stretch is expected around 3300 cm⁻¹. core.ac.uk
Etonogestrel's structure includes a ketone (C=O) group, a hydroxyl (-OH) group, and an alkene (C=C) group. nih.gov The IR spectrum will therefore show a strong absorption for the C=O stretch, typically in the range of 1650-1800 cm⁻¹. core.ac.uk The O-H stretch will also be present, as well as C-O stretching bands between 1000 and 1300 cm⁻¹. core.ac.ukspectroscopyonline.com
X-ray Crystallography and Solid-State Properties
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of pharmaceutical science as different polymorphs can exhibit different physicochemical properties. researchgate.net Ethinyl estradiol is known to exist in different polymorphic and pseudo-polymorphic forms. researchgate.net Studies have identified at least five crystal forms of ethinyl estradiol, which can be characterized using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and IR spectroscopy. researchgate.net The crystal structure of a new solvate of ethinyl estradiol with formamide (B127407) has also been characterized by single-crystal X-ray analysis. researchgate.net The study of polymorphism in these steroids is crucial as the solid-state form can influence their stability and dissolution characteristics. researchgate.net
The crystal packing of steroidal compounds is governed by a network of intermolecular interactions, primarily van der Waals forces and hydrogen bonds. diva-portal.org In the crystal structures of etonogestrel and ethinyl estradiol, hydrogen bonds involving their hydroxyl groups play a significant role in stabilizing the crystal lattice. mdpi.com For ethinyl estradiol, the phenolic hydroxyl group and the tertiary hydroxyl group at C17 can act as both hydrogen bond donors and acceptors. nih.gov Similarly, the hydroxyl group of etonogestrel is a key participant in hydrogen bonding. nih.gov
Structure-Activity Relationship (SAR) at a Molecular Level
The biological activity of etonogestrel and ethinyl estradiol is intrinsically linked to their three-dimensional structures, which allows them to interact with specific hormone receptors.
Ligand-Receptor Binding Domains and Specificity (In Vitro Studies)
Etonogestrel and ethinyl estradiol exert their effects by binding to and activating their respective target receptors, the progesterone (B1679170) receptor (PR) and the estrogen receptor (ER). patsnap.com The specificity and affinity of this binding are determined by the molecular architecture of both the ligand (the steroid) and the receptor's ligand-binding domain (LBD). researchgate.netplos.org
Etonogestrel and the Progesterone Receptor (PR):
Etonogestrel is the biologically active metabolite of desogestrel (B1670305) and demonstrates a high affinity for the progesterone receptor. nih.gov The PR, a member of the nuclear receptor superfamily, contains a ligand-binding domain that undergoes a conformational change upon binding to an agonist like etonogestrel. researchgate.netmedchemexpress.com This change is crucial for the subsequent recruitment of coactivator proteins and the initiation of gene transcription. biorxiv.org
In vitro studies have shown that etonogestrel's high progestational activity is a result of its strong and specific binding to the PR. nih.gov The structure of the PR LBD forms a hydrophobic pocket, and the binding of a ligand like etonogestrel stabilizes a specific conformation of the receptor. plos.org For instance, interactions between the ligand and key amino acid residues within the LBD, such as those in helix 12, are critical for the receptor's agonistic activity. plos.orgbiorxiv.org
Ethinyl Estradiol and the Estrogen Receptor (ER):
Ethinyl estradiol is a potent synthetic estrogen that binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). bmbreports.orgnih.gov The presence of the 17α-ethinyl group in ethinyl estradiol enhances its oral bioavailability and potency compared to the natural estrogen, estradiol. oup.com The binding of ethinyl estradiol to the ER's ligand-binding domain induces a conformational change that facilitates receptor dimerization and subsequent interaction with estrogen response elements (EREs) on DNA, thereby regulating gene expression. bmbreports.orgnih.gov
The specificity of this interaction is dictated by the complementary shapes and chemical properties of the ethinyl estradiol molecule and the ER's binding pocket. nih.gov The phenolic A-ring of ethinyl estradiol is a crucial feature for high-affinity binding to the estrogen receptor. mdpi.com
| Compound | Target Receptor | Binding Affinity | Key Structural Features for Binding |
| Etonogestrel | Progesterone Receptor (PR) | High | High progestational activity is linked to its strong binding. nih.gov |
| Ethinyl Estradiol | Estrogen Receptor (ERα and ERβ) | High, greater than estradiol oup.com | The 17α-ethinyl group enhances potency, and the phenolic A-ring is critical for binding. oup.commdpi.com |
Influence of Steroidal Ring System Modifications on Chemical Activity
The steroidal backbone of etonogestrel and ethinyl estradiol is a four-ring system that is amenable to chemical modification to alter biological activity.
In the case of estrogens, the aromatic A-ring is a critical determinant of estrogenic activity. Modifications to this ring or the substituents on it can drastically alter the compound's ability to bind to the estrogen receptor. The introduction of the 17α-ethinyl group in estradiol to form ethinyl estradiol significantly increases its resistance to metabolic degradation in the liver, thereby enhancing its potency. oup.com
Computational Chemistry and Molecular Modeling
Computational methods are powerful tools for investigating the molecular interactions of etonogestrel and ethinyl estradiol with their receptors.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to analyze the electronic structure of molecules like etonogestrel and ethinyl estradiol. mcmaster.ca These calculations can provide insights into the distribution of electron density, molecular orbital energies, and electrostatic potential. This information is valuable for understanding the chemical reactivity of these compounds and the nature of their interactions with the receptor binding sites. For instance, understanding the electronic properties of the key functional groups can help explain their role in hydrogen bonding and other non-covalent interactions that stabilize the ligand-receptor complex. harvard.edu
Molecular Dynamics Simulations of Ligand-Protein Interactions (In Vitro)
Molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules over time. biorxiv.org For etonogestrel and ethinyl estradiol, MD simulations can model their interaction with the progesterone and estrogen receptors, respectively, in a simulated physiological environment. mdpi.combiorxiv.org
These simulations provide a detailed, atomistic view of how the ligand binds to the receptor's active site and the conformational changes that occur in both the ligand and the protein. plos.orgbiorxiv.org MD studies can reveal the key amino acid residues involved in the binding, the stability of the ligand-receptor complex, and the role of water molecules in mediating interactions. mdpi.com For example, simulations have been used to investigate the conformational dynamics of the estrogen receptor when bound to an agonist versus an antagonist, highlighting the structural changes that lead to different biological outcomes. biorxiv.org Similarly, MD simulations of the progesterone receptor can elucidate the structural basis for its activation by agonists like etonogestrel. plos.org
| Computational Method | Application to Etonogestrel and Ethinyl Estradiol | Insights Gained |
| Quantum Chemical Calculations (e.g., DFT) | Analysis of electronic structure, charge distribution, and molecular orbitals. mcmaster.caharvard.edu | Understanding of chemical reactivity and the nature of intermolecular forces in receptor binding. |
| Molecular Dynamics (MD) Simulations | Modeling the dynamic interaction between the steroid and its receptor's ligand-binding domain. biorxiv.orgmdpi.combiorxiv.org | Identification of key binding interactions, conformational changes, and the stability of the ligand-receptor complex. plos.orgbiorxiv.org |
Pharmacological Mechanisms at the Cellular and Subcellular Level
Receptor Binding Kinetics and Selectivity Profiling
The biological activity of steroidal hormones is initiated by their binding to specific intracellular receptors. The kinetics and selectivity of this binding determine the potency and tissue-specific effects of the compound.
Ethinyl estradiol (B170435) is a synthetic derivative of the natural estrogen, estradiol. nih.gov The presence of an ethinyl group at the C17α position significantly increases its resistance to metabolic degradation, thereby enhancing its oral bioavailability and potency compared to estradiol. firstwordpharma.com Ethinyl estradiol exerts its biological effects by binding to and activating the two main isoforms of the estrogen receptor, ERα and ERβ. wikipedia.org
The binding affinity of ethinyl estradiol for these receptors shows a distinct profile. It demonstrates a significantly higher binding affinity for ERα compared to the endogenous estradiol. firstwordpharma.comwikipedia.org One study reported that ethinyl estradiol's affinity for ERα was approximately twice that of estradiol. firstwordpharma.com Another analysis found it to be 194% to 233% of estradiol's affinity for ERα. wikipedia.org Conversely, its affinity for ERβ is generally lower than that of estradiol, with one study reporting it to be about half that of estradiol. firstwordpharma.com However, another study found it to have 151% of estradiol's affinity for ERβ, indicating some variability in experimental findings. wikipedia.org This preferential binding to ERα is a key factor in its high estrogenic potency. firstwordpharma.com Additionally, research shows that the binding of ethinyl estradiol to the estrogen receptor in the human fallopian tube is 500 times greater than that of another synthetic estrogen, mestranol. nih.gov
Table 1: Relative Binding Affinity (RBA) of Ethinyl Estradiol for Estrogen Receptors Compared to Estradiol (E₂) RBA is expressed as a percentage of the binding affinity of Estradiol, which is set at 100%.
| Compound | Receptor Isoform | Relative Binding Affinity (%) vs. Estradiol | Source |
|---|---|---|---|
| Ethinyl Estradiol | ERα | ~200% - 233% | firstwordpharma.comwikipedia.org |
| ERβ | ~38% - 151% | firstwordpharma.comwikipedia.org |
Etonogestrel (B1671717) is the primary biologically active metabolite of the progestin desogestrel (B1670305). medchemexpress.com It is a third-generation progestin belonging to the gonane (B1236691) family, which are derivatives of testosterone (B1683101). oup.com Etonogestrel functions by binding with high affinity to the progesterone (B1679170) receptor (PR). medchemexpress.com Progestins like etonogestrel are structurally related to testosterone, which allows some of them to bind with high affinity to sex hormone-binding globulin (SHBG) in the blood, a characteristic shared by etonogestrel. oup.com Studies comparing the endometrial effects of different progestins have found that etonogestrel and levonorgestrel (B1675169) produce similar histological findings after one year of use. cmu.ac.th
Table 2: Receptor Binding Profile of Etonogestrel
| Compound | Primary Receptor Target | Binding Affinity | Other Binding Proteins | Source |
|---|---|---|---|---|
| Etonogestrel | Progesterone Receptor (PR) | High | Sex Hormone-Binding Globulin (SHBG) | medchemexpress.comoup.com |
The interaction of a ligand with its receptor can result in agonist (activating) or antagonist (inhibiting) effects. Ethinyl estradiol acts as a potent agonist at both ERα and ERβ, initiating the downstream signaling cascades associated with estrogenic action. wikipedia.org It also appears to function as a potent agonist of the G protein-coupled estrogen receptor (GPER), a membrane-bound receptor involved in rapid, non-genomic estrogen signaling. wikipedia.org
Etonogestrel is a potent agonist at the progesterone receptor. medchemexpress.com The binding of progestins to the PR induces a conformational change in the receptor, leading to dimerization and binding to progesterone response elements (PREs) on DNA, which modulates gene expression. cmu.ac.th The resulting biological effect can be agonistic, antagonistic, or a mix of both, depending on the specific tissue and the co-regulator proteins present. cmu.ac.th For instance, the two main isoforms of the progesterone receptor, PR-A and PR-B, can have different activities; PR-B often acts as a transcriptional activator, while PR-A can repress the activity of PR-B and other steroid receptors like the estrogen receptor. kup.at
Table 3: Summary of Agonist/Antagonist Activity
| Compound | Receptor | Activity | Source |
|---|---|---|---|
| Ethinyl Estradiol | Estrogen Receptors (ERα, ERβ) | Agonist | wikipedia.org |
| G protein-coupled estrogen receptor (GPER) | Agonist | wikipedia.org | |
| Etonogestrel | Progesterone Receptor (PR) | Agonist | medchemexpress.com |
| Other Steroid Receptors (e.g., Androgen) | Variable agonist/antagonist activity | kup.atunimore.it |
Enzyme Interactions and Modulation
The biological activity and metabolism of Etonogestrel and Ethinyl Estradiol are heavily influenced by their interactions with various enzyme systems, most notably the Cytochrome P450 (CYP) superfamily. nih.govaafp.org
Etonogestrel: Etonogestrel is the biologically active metabolite of desogestrel. patsnap.com Its metabolism is primarily handled in the liver by the Cytochrome P450 3A4 (CYP3A4) isoenzyme. fda.govdrugs.comdrugbank.com This interaction is critical, as substances that induce or inhibit CYP3A4 can significantly alter Etonogestrel's plasma concentrations. wikipedia.org For instance, potent inducers of CYP3A4 can accelerate the clearance of Etonogestrel, potentially reducing its contraceptive efficacy. wikipedia.orgdrugs.com Conversely, inhibitors of this enzyme, such as ketoconazole, can increase Etonogestrel concentrations in the body. wikipedia.orgmedscape.com In vitro studies have also noted that Etonogestrel, like other related progestins, can inhibit 5α-reductase and certain hepatic CYP enzymes. wikipedia.org
Ethinyl Estradiol: Ethinyl Estradiol (EE) undergoes extensive metabolism, with the major oxidative pathway being 2-hydroxylation mediated by CYP3A4. nih.govpharmgkb.org It also interacts with other CYP enzymes; in vitro studies have demonstrated that EE can inhibit CYP2C19, CYP3A4, and CYP2B6. nih.gov This makes EE a potential perpetrator in drug-drug interactions, as it can slow the metabolism of other drugs that are substrates for these enzymes. nih.gov Furthermore, EE is a substrate for CYP1A2, and its co-administration can increase the plasma concentrations of other drugs metabolized by this enzyme. drugs.com
The metabolism of EE is not limited to oxidation. It also undergoes significant conjugation, primarily through sulfation and glucuronidation. nih.gov Competition for sulfation enzymes is another site of interaction. For example, substances like ascorbic acid (Vitamin C) can compete with EE for sulfation, leading to increased blood concentrations of EE. pharmgkb.org
Genetic variations (polymorphisms) in CYP enzymes can influence individual responses to these hormones, potentially affecting their metabolism and efficacy. aafp.orgnih.gov For example, the CYP3A7*1C variant, which causes adult expression of a fetal CYP enzyme, has been associated with increased metabolism of Etonogestrel. nih.gov
Table 1: Key Enzyme Interactions for Etonogestrel and Ethinyl Estradiol
| Compound | Primary Interacting Enzyme | Type of Interaction | Effect on Compound | Clinical Significance |
|---|---|---|---|---|
| Etonogestrel | CYP3A4 | Substrate | Metabolized and cleared from the body. fda.govdrugs.com | Inducers of CYP3A4 decrease its concentration; inhibitors increase it. wikipedia.orgmedscape.com |
| Ethinyl Estradiol | CYP3A4 | Substrate & Inhibitor | Metabolized via 2-hydroxylation. nih.gov | Can inhibit the metabolism of other CYP3A4 substrates. nih.gov |
| Ethinyl Estradiol | CYP2C19 | Inhibitor | Inhibits enzyme activity. nih.gov | Potential to increase concentrations of co-administered CYP2C19 substrates. nih.gov |
| Ethinyl Estradiol | CYP1A2 | Substrate | Metabolized by the enzyme. drugs.com | Co-administration may increase levels of other CYP1A2 substrates. drugs.com |
Cellular Uptake, Transport, and Efflux Mechanisms
The journey of Etonogestrel and Ethinyl Estradiol from the bloodstream into target cells and their subsequent fate is governed by their ability to cross cell membranes and interact with a variety of transport proteins.
Membrane Permeability and Transporter Protein Interactions
Etonogestrel: As a steroid hormone, Etonogestrel is lipophilic, which facilitates its absorption across the vaginal epithelium and into the bloodstream. drugbank.comnih.gov Its movement across cell membranes is largely understood to occur via passive diffusion. However, its clearance can be influenced by efflux transporters. For example, St. John's Wort may reduce Etonogestrel's efficacy not only by inducing CYP3A4 but also by inducing the intestinal P-glycoprotein (P-gp) drug efflux transporter, which actively pumps the compound out of cells. drugs.com This suggests that Etonogestrel is a substrate for P-gp (also known as ABCB1), a member of the ATP-binding cassette (ABC) transporter superfamily. drugs.comresearchgate.net Conversely, inhibitors of P-gp could potentially increase Etonogestrel's intracellular concentration. hiv-druginteractions.orgresearchgate.net
Research has shown that Ethinyl Estradiol-3-O-sulfate (EES) is a substrate for the Breast Cancer Resistance Protein (BCRP or ABCG2), while Ethinyl Estradiol-3-O-glucuronide (EEG) is transported by Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3. nih.govsolvobiotech.com These transporters are crucial for the biliary and renal excretion of EE metabolites. nih.gov Furthermore, EE administration has been shown to alter the expression and function of other transporters in the liver, including the Na+-dependent taurocholate transporter and organic anion transporters, which can affect bile flow. physiology.orgnih.gov
Intracellular Distribution and Compartmentalization
Once inside the cell, steroid hormones like Etonogestrel and Ethinyl Estradiol must reach their nuclear receptors to exert their primary genomic effects.
Etonogestrel: After entering a cell, Etonogestrel binds with high affinity to progesterone receptors. patsnap.comdrugbank.com These receptors are located within the cytoplasm, bound to heat shock proteins. nih.gov Upon binding, the receptor-hormone complex undergoes a conformational change, dissociates from the heat shock proteins, and translocates into the nucleus. nih.gov Within the nucleus, it binds to specific DNA sequences to modulate gene expression, leading to its contraceptive effects, such as the inhibition of the luteinizing hormone (LH) surge. patsnap.com Etonogestrel is reported to have an apparent volume of distribution of about 201 liters, indicating significant distribution into tissues. drugs.comnih.gov
Table 2: Cellular Transport and Distribution Characteristics
| Compound / Metabolite | Primary Transport Mechanism | Key Transporter Interactions | Primary Intracellular Target/Location |
|---|---|---|---|
| Etonogestrel | Passive Diffusion | P-glycoprotein (ABCB1) Efflux drugs.com | Cytosolic/Nuclear Progesterone Receptors drugbank.com |
| Ethinyl Estradiol | Passive Diffusion | Weak P-gp substrate nih.gov | Cytosolic/Nuclear/Membrane Estrogen Receptors nih.gov |
| Ethinyl Estradiol Sulfate (EES) | Active Transport (Efflux) | BCRP (ABCG2) nih.gov | Excreted from cell |
| Ethinyl Estradiol Glucuronide (EEG) | Active Transport (Efflux) | MRP2, MRP3 nih.gov | Excreted from cell |
Analytical Chemistry and Detection Methodologies
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone of steroidal hormone analysis, offering high-resolution separation and sensitive detection. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UPLC) are pivotal in modern bioanalytical laboratories.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
LC-MS/MS has become the gold standard for the quantitative measurement of steroid hormones due to its superior specificity and sensitivity over older methods like radioimmunoassays. researchgate.net The development of a robust LC-MS/MS method for the simultaneous determination of etonogestrel (B1671717) (ENG) and ethinyl estradiol (B170435) (EE) in human plasma involves several key steps.
Initially, an efficient extraction of the analytes from the plasma matrix is performed. Solid-phase extraction (SPE) is a common and effective technique for this purpose. nih.gov Following extraction, chromatographic separation is achieved on a suitable column, such as a C18 or a cyano column. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often with additives like ammonium (B1175870) trifluoroacetate (B77799) to improve ionization. nih.gov
Detection is carried out using a tandem mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. nih.gov This mode provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and their corresponding isotopically labeled internal standards (e.g., ENG-d7 and EE-d4). nih.gov This approach minimizes interference from other compounds in the matrix.
Method validation is a critical phase to ensure the reliability of the analytical data. This process involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. For instance, a validated UPLC-MS/MS method demonstrated linearity over a concentration range of 10.00–2500 pg/mL for ENG and 1.500–150.0 pg/mL for EE, with correlation coefficients (r²) of ≥0.9996 for both compounds. nih.gov
Below is a table summarizing the parameters of a validated UPLC-MS/MS method for the simultaneous determination of etonogestrel and ethinyl estradiol in human plasma. nih.gov
| Parameter | Etonogestrel (ENG) | Ethinyl Estradiol (EE) |
| Linearity Range | 10.00–2500 pg/mL | 1.500–150.0 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9996 | ≥ 0.9996 |
| Extraction Method | Solid-Phase Extraction | Solid-Phase Extraction |
| Chromatographic Column | Acquity UPLC HSS Cyano | Acquity UPLC HSS Cyano |
| Mobile Phase | Acetonitrile and 2.0 mM Ammonium Trifluoroacetate | Acetonitrile and 2.0 mM Ammonium Trifluoroacetate |
| Detection Mode | Positive Ionization MRM | Positive Ionization MRM |
| Precursor Ion (m/z) | 325.2 | 530.2 |
| Product Ion (m/z) | 257.2 | 171.2 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While the primary active ingredients of Nuvaring, etonogestrel and ethinyl estradiol, are not inherently volatile, GC-MS becomes relevant in the study of their volatile metabolites. The analysis of steroid metabolites by GC-MS often requires a derivatization step to increase the volatility and thermal stability of the compounds. nih.govoup.comthermofisher.com Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net
The process typically involves extraction of the metabolites from a biological matrix, followed by derivatization. The derivatized sample is then injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for identification and quantification.
While specific studies on the volatile metabolites of etonogestrel using GC-MS are not abundant in readily available literature, the general principles of steroid metabolite profiling by GC-MS are well-established. nih.govoup.com For instance, a GC-MS method was developed for the simultaneous quantification of ethinyl estradiol and drospirenone (B1670955) in contraceptive formulations without the need for derivatization, highlighting the evolving capabilities of this technique. mdpi.com This method utilized ultrasound-assisted extraction and direct injection into the GC-MS system. mdpi.com
The table below outlines the performance of a GC-MS method for the analysis of ethinyl estradiol. mdpi.com
| Parameter | Ethinyl Estradiol (EE) |
| Linearity Range | 3–12 µg/mL |
| Recovery | 106 ± 8% |
| Intra-day Precision (RSD) | < 6% |
| Inter-day Precision (RSD) | < 6% |
| Instrumental LOD | 0.25 µg/mL |
| Instrumental LOQ | 0.82 µg/mL |
Ultra-High Performance Liquid Chromatography (UPLC) Applications
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UPLC systems operate at higher pressures, which allows for the use of these smaller particles and results in more efficient separations.
UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS) for the analysis of etonogestrel and ethinyl estradiol, as detailed in section 5.1.1. A selective and rapid UPLC-MS/MS method was developed for the simultaneous determination of these compounds in human plasma, demonstrating the power of this combination for bioanalytical applications. nih.gov The method utilized an Acquity UPLC HSS Cyano column and was successfully applied to a pharmacokinetic study. nih.gov
The advantages of UPLC are particularly evident in its ability to consolidate multiple analytical methods into a single, more efficient one. For example, two HPLC methods and one GC method for the analysis of desogestrel (B1670305) (the prodrug of etonogestrel) and ethinyl estradiol were successfully consolidated into a single UPLC method. tandfonline.com This not only reduced analysis time but also improved resolution and decreased mobile phase consumption, leading to increased laboratory efficiency and reduced costs. tandfonline.com
Spectrophotometric and Electrochemical Methods for Analysis
While chromatographic techniques are dominant, spectrophotometric and electrochemical methods offer alternative and often simpler approaches for the analysis of etonogestrel and ethinyl estradiol, particularly in pharmaceutical formulations.
Ultraviolet-Visible (UV-Vis) Derivative Spectrophotometry
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Derivative spectrophotometry, which involves calculating the first or higher-order derivative of the absorbance spectrum, can enhance the resolution of overlapping spectral bands, allowing for the simultaneous determination of multiple components in a mixture without prior separation.
A method for the simultaneous quantification of etonogestrel and ethinyl estradiol in a contraceptive ring was developed using first-derivative UV-Vis spectrophotometry. researchgate.net This method involved extracting the analytes from the ring and then measuring the first-derivative spectrum. researchgate.net For the determination of ethinyl estradiol, a graphical method was used at a wavelength of 291.5 nm, while the zero-crossing technique was employed for etonogestrel at 249.5 nm. researchgate.net The method was validated for its analytical performance. researchgate.net
The table below summarizes the key parameters for the derivative spectrophotometry method. researchgate.net
| Parameter | Etonogestrel | Ethinyl Estradiol |
| Measurement Wavelength | 249.5 nm (Zero-crossing) | 291.5 nm (Graphical method) |
| Limit of Detection (LOD) | 1.1 × 10⁻⁶ mol/L | 9.5 × 10⁻⁷ mol/L |
| Limit of Quantification (LOQ) | 3.2 × 10⁻⁶ mol/L | 9.0 × 10⁻⁶ mol/L |
Electroanalytical Techniques and Biosensors for Steroid Detection
Electroanalytical techniques measure the electrical properties of a solution containing an analyte and can be highly sensitive and selective. abechem.commdpi.com These methods, including voltammetry and amperometry, are based on the oxidation or reduction of the target molecule at an electrode surface. mdpi.com The phenolic hydroxyl group in ethinyl estradiol makes it electrochemically active. abechem.com
Various modified electrodes have been developed to enhance the sensitivity and selectivity of the electrochemical detection of ethinyl estradiol. For example, a glassy carbon electrode modified with multiwalled carbon nanotubes and cobalt phthalocyanine (B1677752) was used to develop a sensor for the determination of ethinyl estradiol in pharmaceutical formulations, river water, and milk using square wave voltammetry. mdpi.com This sensor demonstrated a linear range of 2.50–90.0 μmol L⁻¹ with a detection limit of 2.20 μmol L⁻¹. mdpi.com
Biosensors represent a specialized class of analytical devices that combine a biological recognition element (such as an antibody, enzyme, or aptamer) with a transducer to generate a measurable signal. nih.govresearchgate.netmdpi.comfrontiersin.org For steroid detection, biosensors offer the potential for highly specific and sensitive analysis. nih.gov
For ethinyl estradiol, various biosensors have been developed. An electrochemical biosensor based on a modified DNA aptamer demonstrated a very low detection limit of 1.7 x 10⁻¹³ M for ethinyl estradiol in water samples. researchgate.net Another approach utilized a label-free surface plasmon resonance (SPR) biosensor with an engineered estrogen receptor to detect ethinyl estradiol. nih.gov Enzyme-linked immunosorbent assays (ELISAs) and BIAcore-based biosensor assays have also been developed for the detection of ethinyl estradiol in biological samples like bile. tandfonline.com
The development of biosensors for etonogestrel is less commonly reported, but the principles of biosensor design could be applied to this compound as well, for instance, by developing specific antibodies or aptamers that bind to it.
The table below provides an example of the performance of an electrochemical sensor for ethinyl estradiol. mdpi.com
| Parameter | Value |
| Technique | Square Wave Voltammetry |
| Electrode | Glassy Carbon Electrode modified with MWCNTs and CoPc |
| Linearity Range | 2.50–90.0 μmol L⁻¹ |
| Limit of Detection (LOD) | 2.20 μmol L⁻¹ |
| Limit of Quantification (LOQ) | 2.50 μmol L⁻¹ |
Sample Preparation and Matrix Effects in Environmental and Biological Research
The accurate analysis of etonogestrel and ethinyl estradiol in environmental and biological samples is critically dependent on the sample preparation stage. This step aims to isolate the target analytes from the complex sample matrix, concentrate them to detectable levels, and remove interfering substances that could compromise the analytical results. scharlab.comnih.gov The choice of sample preparation technique is dictated by the properties of the analytes, the nature of the sample matrix, and the analytical method used for final determination. nih.gov
Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are two of the most common techniques employed for the extraction and cleanup of etonogestrel and ethinyl estradiol from various matrices. researchgate.netnih.gov
Solid-Phase Extraction (SPE) is a widely used technique due to its efficiency, selectivity, and potential for automation. scharlab.comnih.gov The process involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the target analytes. scharlab.com The selection of the appropriate sorbent is crucial for successful extraction. For the analysis of etonogestrel and ethinyl estradiol, which are moderately polar compounds, reversed-phase sorbents like C18 are frequently used. nih.gov
One study detailed a method for the simultaneous determination of etonogestrel and ethinyl estradiol in human plasma using SPE with Phenomenex Strata-X cartridges. researchgate.net Another method for ethinyl estradiol in human plasma utilized SOLA SCX solid-phase extraction cartridges, which involved a three-step process of extraction, derivatization, and post-derivatization cleanup. thermofisher.com For environmental water samples, various SPE sorbents have been evaluated, including LiChrolut RP-18, LiChrolut EN, and Isolut ENV, with the LiChrolut RP-18 being selected for automated SPE. nih.gov The optimization of SPE methods involves careful consideration of the conditioning solvent, sample loading conditions, wash solvent, and elution solvent to maximize recovery and minimize interferences. scharlab.com
Liquid-Liquid Extraction (LLE) is another effective technique for isolating steroids from biological and environmental samples. This method relies on the differential solubility of the analytes in two immiscible liquid phases. A study developing a bioanalytical method for etonogestrel and ethinyl estradiol in rat plasma employed LLE for sample extraction. ijrpr.com Another highly sensitive method for ethinyl estradiol involved an initial LLE step to extract the drug from the plasma matrix before derivatization and further cleanup by SPE. lcms.cz The choice of extraction solvent is a critical parameter in LLE, with mixtures such as hexane (B92381) and methyl-tert-butyl ether (MTBE) being utilized. researchgate.net
Table 1: Comparison of SPE and LLE Methods for Etonogestrel and Ethinyl Estradiol Analysis
| Technique | Analyte(s) | Matrix | Sorbent/Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| SPE | Etonogestrel & Ethinyl Estradiol | Human Plasma | Phenomenex Strata-X | Enabled simultaneous determination. | researchgate.net |
| SPE | Ethinyl Estradiol | Human Plasma | SOLA SCX | Required a three-step process including derivatization for enhanced sensitivity. | thermofisher.com |
| SPE | Estrogens & Progestogens | Environmental Water | LiChrolut RP-18 | Selected for automated sample preparation. | nih.gov |
| LLE | Etonogestrel & Ethinyl Estradiol | Rat Plasma | Not specified | Successful application for pharmacokinetic studies. | ijrpr.com |
| LLE followed by SPE | Ethinyl Estradiol | Human Plasma | Hexane/MTBE | Part of a two-stage cleanup for ultra-sensitive detection. | lcms.cz |
The analysis of steroid hormones at trace levels (nanograms per liter or parts per trillion) in complex matrices like wastewater, surface water, soil, and biological fluids is fraught with challenges. researchgate.netmdpi.com These challenges can be broadly categorized as follows:
Low Concentrations: The concentrations of etonogestrel and ethinyl estradiol in environmental and biological samples are often extremely low, requiring highly sensitive analytical instrumentation. researchgate.netnih.gov
Matrix Effects: Complex matrices contain a multitude of co-extracted substances that can interfere with the analysis. researchgate.netmdpi.com These interferences can lead to signal suppression or enhancement in mass spectrometry-based methods, resulting in inaccurate quantification.
Structural Similarity: Steroid hormones share a common basic structure, leading to potential cross-reactivity in less specific analytical methods and requiring high-resolution chromatographic separation. researchgate.net
Sample Stability: The stability of steroid hormones in collected samples can be a concern, with potential for degradation over time, which necessitates proper storage conditions, such as freezing at -80°C. researchgate.netnih.gov
Conjugation: In biological systems, steroids are often excreted as conjugates (e.g., glucuronides or sulfates), which are more water-soluble. mst.dk For a complete analysis of total steroid content, a deconjugation step, typically enzymatic hydrolysis, is often required before extraction. mst.dk
Overcoming these challenges often necessitates a combination of meticulous sample preparation, high-efficiency chromatographic separation (such as ultra-performance liquid chromatography - UPLC), and highly selective and sensitive detection methods like tandem mass spectrometry (MS/MS). tandfonline.comresearchgate.net
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope dilution mass spectrometry (IDMS) is considered a gold standard for the accurate and precise quantification of analytes in complex matrices. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte (an internal standard) to the sample at the beginning of the analytical process. nih.gov
The key principle of IDMS is that the isotopically labeled internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the native analyte to the isotopically labeled internal standard in the final extract using mass spectrometry, it is possible to accurately calculate the concentration of the native analyte in the original sample, compensating for any losses that may have occurred during sample preparation and for matrix-induced ionization effects. nih.gov
For the analysis of etonogestrel and ethinyl estradiol, deuterated analogs such as etonogestrel-d7 and ethinyl estradiol-d4 are commonly used as internal standards in IDMS methods. researchgate.net The use of these labeled compounds in conjunction with UPLC-MS/MS allows for highly sensitive and accurate quantification, with detection limits in the picogram per milliliter (pg/mL) range in human plasma. researchgate.net
A study validating an IDMS method for the quantification of various steroid hormones, including 17α-ethinylestradiol, in whole water samples demonstrated the robustness and reliability of this approach, achieving low limits of quantification (0.1 ng/L for 17α-ethinylestradiol). researchgate.net Another study utilized IDMS with gas chromatography-mass spectrometry for the measurement of ethinyl estradiol in the serum of women, highlighting the high accuracy and precision of the technique. nih.gov
Table 2: Application of Isotope Dilution Mass Spectrometry in Steroid Analysis
| Analyte(s) | Internal Standard(s) | Matrix | Analytical Technique | Key Advantage | Reference |
|---|---|---|---|---|---|
| Etonogestrel & Ethinyl Estradiol | Etonogestrel-d7 & Ethinyl Estradiol-d4 | Human Plasma | UPLC-MS/MS | High sensitivity and accuracy for bioequivalence studies. | researchgate.net |
| Ethinyl Estradiol | Ethinyl Estradiol-d7 | Biological Matrices | UPLC-MS/MS | Compensates for matrix-induced ionization suppression. | |
| 17α-Ethinylestradiol | Not specified | Whole Water | UPLC-MS/MS | Robust and reliable quantification at low ng/L levels. | researchgate.net |
| 17α-Ethinylestradiol | [6,7-3H2] 17α-ethynyloestradiol-17β | Serum | GC-MS | High accuracy and precision with controlled recovery. | nih.gov |
Compound List
Betamethasone
Cortisol
Dehydroepiandrosterone
Diethylstilbestrol
Estradiol
Estriol
Ethinyl Estradiol
Ethinyl Estradiol-d4
Ethinyl Estradiol-d7
Etonogestrel
Etonogestrel-d7
Lynestrenol
Norethindrone
Norgestrel
Prednisone
Pregnenolone
Metabolism and Biotransformation Pathways Biochemical Research
Cytochrome P450 (CYP) Mediated Metabolism
Phase I metabolism for both etonogestrel (B1671717) and ethinyl estradiol (B170435) is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. This involves oxidative reactions, mainly hydroxylation, which introduce polar functional groups into the steroid structure.
In vitro studies using human liver microsomes and recombinant CYP enzymes have identified several isoforms responsible for the metabolism of etonogestrel and ethinyl estradiol.
Etonogestrel (ENG): Etonogestrel is the biologically active metabolite of the prodrug desogestrel (B1670305). researchgate.net The metabolism of etonogestrel itself is carried out mainly by the CYP3A4 isoenzyme. drugbank.comwikipedia.orgmedscape.com The initial bioactivation of its precursor, desogestrel, to form etonogestrel (3-ketodesogestrel) is catalyzed by CYP2C9 and potentially CYP2C19. nih.gov Research has also pointed to the CYP3A7*1C genetic variant, which involves the adult expression of a fetal CYP protein, as a factor that can increase the metabolism of etonogestrel.
Ethinyl Estradiol (EE): The metabolism of ethinyl estradiol is more complex, involving multiple CYP isoforms. While it was once thought to be mainly a CYP3A4 substrate, in vitro data suggest CYP3A4 is responsible for less than 25% of its systemic clearance. nih.gov Other significant enzymes include CYP2C9, CYP2C8, and CYP1A2. nih.govnih.govoup.com Furthermore, intestinal metabolism is significant, with CYP1A1 and CYP2C19 playing a role in its first-pass effect. nih.gov
Table 1: Key CYP450 Isoforms in the Metabolism of Etonogestrel and Ethinyl Estradiol This table is interactive. Click on the headers to learn more.
| Compound | Major CYP Isoforms | Minor or Contributing CYP Isoforms | Primary Metabolic Site |
| Etonogestrel | CYP3A4 drugbank.comwikipedia.org | CYP2C9, CYP2C19 (for prodrug activation) nih.gov | Liver |
| Ethinyl Estradiol | CYP3A4, CYP2C9 nih.gov | CYP1A1, CYP1A2, CYP2C8, CYP2C19 nih.govoup.com | Liver, Intestine |
The primary Phase I reaction for both steroids is hydroxylation, which creates more polar, water-soluble metabolites.
Etonogestrel: Following its formation from desogestrel via hydroxylation and subsequent oxidation, etonogestrel undergoes further hydroxylation at various positions on its steroid core, a reaction mediated by CYP3A4. drugbank.comnih.gov While human metabolite profiling is complex, studies using microbial models, which often mimic mammalian metabolism, have identified several hydroxylated metabolites, including 6β-hydroxy-etonogestrel, 10β-hydroxy-etonogestrel, and 14α-hydroxy-etonogestrel. nih.govaub.edu.lb The biological activity of these metabolites is largely unknown. researchgate.net
Ethinyl Estradiol: The primary metabolic pathway for ethinyl estradiol is aromatic hydroxylation of the A-ring, leading to the formation of catechol estrogens. oup.com The main metabolites are 2-hydroxy-ethinylestradiol and, to a lesser extent, 4-hydroxy-ethinylestradiol. oup.com These catechols can be further metabolized through methylation by catechol-O-methyltransferase (COMT). Other hydroxylations at positions 6, 7, and 16 have also been reported. drugbank.com A novel oxidation pathway at the ethynyl (B1212043) group has also been identified. nih.gov The hydroxylated metabolites generally possess weak estrogenic activity. researchgate.net
In vitro studies provide insight into the affinity of enzymes for the steroids and the potential for drug-drug interactions.
Etonogestrel: Specific in vitro kinetic parameters such as Kₘ (Michaelis constant) and Kᵢ (inhibition constant) for the interaction of etonogestrel with CYP3A4 are not widely available in published literature. However, the clinical relevance of this pathway is demonstrated by interactions with known CYP3A4 inducers (e.g., carbamazepine, rifampin), which decrease etonogestrel concentrations, and inhibitors (e.g., ketoconazole, itraconazole), which increase its concentrations. wikipedia.orgmedscape.com
Ethinyl Estradiol: Ethinyl estradiol has been studied as an inhibitor of various CYP isoforms. It shows the most potent inhibition against CYP1A1 and CYP2C19, particularly within the intestine, which may be a primary site for certain drug interactions. nih.gov The inhibitory potential against other CYPs is weaker. nih.gov
Table 2: In Vitro Inhibition of CYP450 Isoforms by Ethinyl Estradiol This table is interactive. Click on the headers to learn more.
| CYP Isoform | Test System | IC₅₀ (µM) | Implication |
| CYP1A1 | Recombinant | 2.7 nih.gov | Potential for interactions in extrahepatic tissues like the intestine. nih.gov |
| CYP2C19 | Human Liver Microsomes | 4.4 (total), 2.8 (free) nih.gov | May affect the metabolism of other drugs that are substrates of this enzyme. nih.gov |
| CYP1A2 | Human Liver Microsomes | >39 (free) nih.gov | Weak inhibition, suggesting low potential for direct hepatic interaction. nih.gov |
Conjugation Reactions and Metabolite Characterization
Following Phase I oxidation, the steroid hormones and their hydroxylated metabolites undergo Phase II conjugation reactions. These reactions attach endogenous polar molecules, such as glucuronic acid or sulfate, further increasing water solubility and facilitating elimination via urine and feces. researchgate.net
Glucuronidation, the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the substrate, is a major conjugation pathway for steroids. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.
Etonogestrel: Etonogestrel is known to undergo glucuronide conjugation as part of its metabolic clearance. drugbank.com However, the specific UGT isoforms responsible for its direct glucuronidation have not been fully characterized in the literature. Interestingly, a hydroxylated metabolite, 6β-hydroxy-etonogestrel, has been identified as a potent inhibitor of β-glucuronidase, the enzyme that cleaves glucuronide conjugates. aub.edu.lb This suggests a potential feedback mechanism, as inhibition of β-glucuronidase could prevent the reactivation of other glucuronidated compounds in tissues like the colon. aub.edu.lb
Ethinyl Estradiol: Ethinyl estradiol and its hydroxylated metabolites are extensively glucuronidated. researchgate.net Several UGT isoforms have been identified as being involved in this process. The reaction can occur on the hydroxyl groups of the parent molecule or its oxidized metabolites.
Table 3: UGT Isoforms Involved in Ethinyl Estradiol Glucuronidation This table is interactive. Click on the headers to learn more.
| UGT Isoform | Reference |
| UGT1A1 | criver.commdpi.com |
| UGT1A3 | mdpi.com |
| UGT1A4 | criver.com |
| UGT1A9 | criver.com |
| UGT2B7 | criver.commdpi.com |
Sulfation involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid, a reaction catalyzed by sulfotransferase (SULT) enzymes.
Etonogestrel: Sulfate conjugation is a recognized metabolic pathway for etonogestrel. drugbank.com Similar to glucuronidation, the specific SULT isoforms that catalyze the sulfation of etonogestrel are not well-defined in the available scientific literature.
Ethinyl Estradiol: Sulfation is a very important pathway in the first-pass metabolism of ethinyl estradiol, occurring in both the liver and the intestine. nih.gov Research has identified SULT1E1 as the primary, high-affinity enzyme responsible for ethinyl estradiol sulfation at clinically relevant concentrations. nih.gov Other isoforms also contribute to a lesser extent.
Table 4: SULT Isoforms and Kinetic Parameters for Ethinyl Estradiol Sulfation This table is interactive. Click on the headers to learn more.
| SULT Isoform | Affinity (Kₘ) | Role |
| SULT1E1 | 6.7 nM nih.gov | Primary, high-affinity enzyme for sulfation in the liver and intestine. nih.gov |
| SULT1A3 | 18.9 nM nih.gov | Low Kₘ isoform contributing to sulfation. nih.gov |
| SULT1A1 | >230 nM nih.gov | High Kₘ isoform, less significant at therapeutic concentrations. nih.govoncotarget.com |
Comparative Metabolism Across In Vitro Systems and Model Organisms (excluding human clinical data)
To understand the metabolic fate of etonogestrel and ethinyl estradiol without conducting human clinical trials, researchers utilize a variety of in vitro systems and model organisms. These models provide a controlled environment to study specific metabolic reactions and compare pathways across different biological systems.
Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. helsinki.fi They are a standard tool for in vitro metabolism studies. helsinki.fi By incubating etonogestrel and ethinyl estradiol with HLMs, researchers can identify the primary oxidative metabolites.
For etonogestrel, in vitro data show that its metabolism is catalyzed by CYP enzymes. fda.gov Specifically, the formation of key metabolites like 6β-hydroxy-etonogestrel is mediated by CYP3A4. fda.gov Further studies using selective chemical inhibitors and recombinant human CYP enzymes have confirmed that CYP3A4 is the major contributor (approximately 85%) to the metabolic clearance of the progestin component in human liver microsomes. fda.gov
Table 2: In Vitro Metabolism via Liver Microsomes and Recombinant Enzymes
| Compound | In Vitro System | Key Enzyme(s) Identified | Major Metabolites Formed | Reference |
|---|---|---|---|---|
| Etonogestrel (as Desogestrel) | Human Liver Microsomes, Recombinant CYPs | CYP3A4, CYP2C9 | 6β-hydroxy-etonogestrel, 3α-OH-desogestrel, 3β-OH-desogestrel | fda.gov |
| Ethinyl Estradiol | Human Liver Microsomes, Recombinant CYPs | CYP3A4, CYP2C9, CYP1A2, CYP2B1, CYP3A5 | 2-hydroxy-ethinyl estradiol, 4-hydroxy-ethinyl estradiol, 2-methoxy-ethinyl estradiol | fda.govnih.govpharmgkb.org |
In addition to subcellular fractions like microsomes, whole-cell models are employed to study drug metabolism in a more physiologically complete environment. Various mammalian cell lines, including those derived from human tissues, serve as valuable tools.
A study investigating the metabolism of progestins in nine different mammalian cell lines demonstrated that the metabolism of etonogestrel is both progestin- and cell line-specific. nih.gov This highlights that different cell types may have unique metabolic capabilities, influencing the biological activity of the compound. While the natural hormone progesterone (B1679170) was extensively metabolized in all tested cell lines, the metabolism of synthetic progestins like etonogestrel varied significantly between cell lines. nih.gov
Another study used the human endometrial cancer cell line HEC-1A to investigate the metabolism of contraceptive steroids. nih.gov While these cells did not show evidence of phase I metabolism for ethinyl estradiol, incubations with normal human endometrial tissue resulted in its conversion to a sulphate conjugate. nih.gov Other cell lines, such as the human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), have also been used to evaluate the effects of ethinyl estradiol, with observed differences in cellular response suggesting potential differences in metabolic handling or receptor interaction. farmaciajournal.comimrpress.com
Table 3: Examples of In Vitro Cell Line Metabolic Studies
| Compound | Cell Line/Tissue Model | Observed Metabolic Activity | Reference |
|---|---|---|---|
| Etonogestrel | Various mammalian cell lines | Metabolism was found to be cell line-specific, differing from the extensive metabolism of progesterone. | nih.gov |
| Ethinyl Estradiol | Human Endometrial Tissue | Conversion to a presumed 3-sulphate conjugate was observed. No phase I metabolism was detected. | nih.gov |
| Ethinyl Estradiol | MCF-7, HUVEC cells | Demonstrated proliferative effects, with activity differing from 17β-estradiol, implying specific cellular interactions. | imrpress.com |
Formation of Reactive Metabolites and Adducts (In Vitro)
Biotransformation can sometimes produce chemically reactive metabolites that are capable of covalently binding to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.gov In vitro methods are essential for detecting these unstable intermediates.
The oxidative metabolism of estrogens, including ethinyl estradiol, can lead to the formation of catechols (e.g., 2-hydroxy-EE2). nih.gov These catechols can be easily oxidized to form reactive ortho-quinones. nih.gov A common in vitro technique to assess this phenomenon involves incubating the parent drug with liver microsomes in the presence of a trapping agent, such as glutathione (B108866) (GSH) or N-acetylcysteine (NAC). researchgate.netnih.gov These agents react with the unstable metabolites to form stable adducts that can be detected and structurally characterized by LC-MS/MS. researchgate.net
Studies using human and rat liver microsomes have successfully employed this technique for ethinyl estradiol. researchgate.netnih.gov By using stable isotope-labeled versions of the estrogen alongside the unlabeled compound, researchers can definitively confirm the formation of drug-related metabolites and adducts, distinguishing them from endogenous interferences. researchgate.netnih.gov This methodology has allowed for the identification of numerous previously uncharacterized metabolites and adducts, providing crucial insight into the potential bioactivation pathways of ethinyl estradiol. researchgate.net
Table 4: In Vitro Trapping of Reactive Ethinyl Estradiol Metabolites
| In Vitro System | Trapping Agent | Precursor Metabolite | Detected Adducts | Reference |
|---|---|---|---|---|
| Human and Rat Liver Microsomes | Glutathione (GSH) | Catechol estrogens (e.g., 2-OH-EE2, 4-OH-EE2) oxidized to ortho-quinones. | Glutathione adducts of ethinyl estradiol. | researchgate.netnih.gov |
| Human and Rat Liver Microsomes | N-acetylcysteine (NAC) | Catechol estrogens oxidized to ortho-quinones. | N-acetylcysteine adducts of ethinyl estradiol. | researchgate.netnih.gov |
Environmental Fate, Ecotoxicology, and Degradation Pathways
Occurrence and Distribution in Environmental Compartments
The primary route for etonogestrel (B1671717) and ethinylestradiol to enter the environment is through the excretion of metabolites by users, which then pass into wastewater systems. gov.bc.canih.gov
Detection and Quantification in Aquatic Systems (Water, Sediment)
The synthetic estrogen 17α-ethinylestradiol (EE2) is frequently detected in aquatic environments, including surface water and sediment. mdpi.com Concentrations can vary, with some studies reporting levels from 6.6 to 27.7 ng/L in surface waters. mdpi.com In some regions, such as the Yellow River Delta and the southern Bohai Sea, EE2 has been found at concentrations ranging from 11.0 to 268 ng/L. nih.gov Due to its persistence, with a half-life of over 20 days in water and sediment, it is a contaminant of concern. mdpi.com
Etonogestrel has been tested for in aquatic environments but is often found at very low or undetectable concentrations. janusinfo.se However, it is important to note that a lack of data may not equate to a lack of presence or potential for impact. janusinfo.se
Soils and sediments are considered significant sinks for sex hormones in the environment. scispace.com The distribution of these compounds between water and sediment is influenced by factors like the organic carbon content of the sediment. scispace.com
Table 1: Reported Concentrations of Ethinylestradiol in Aquatic Environments
| Location | Matrix | Concentration Range (ng/L) |
|---|---|---|
| Global Surface Waters | Water | 6.6 - 27.7 mdpi.com |
| Yellow River Delta, China | Water | 11.0 - 268 nih.gov |
| Southern Bohai Sea, China | Seawater | 11.0 - 268 nih.gov |
| Ghanaian Aquatic Environments | Water | 167 - 1739 nih.gov |
| German Rivers | Water | <0.3 - <1.0 nih.gov |
| Czech and Slovak Republics | Water | <0.19 - <3.5 nih.gov |
Presence in Wastewater Treatment Plant Effluents
Wastewater treatment plants (WWTPs) are not always able to completely remove synthetic hormones like etonogestrel and ethinylestradiol. acs.orgnih.gov As a result, these compounds are frequently detected in the effluents of WWTPs, which are then discharged into receiving waters. nih.govacs.org
Studies have shown that while many progestogens are removed with high efficiency, some, like etonogestrel, may still be present in treated wastewater at concentrations around 1 ng/L. janusinfo.se Ethinylestradiol is also detected in sewage treatment plant effluents, often in the low nanogram-per-liter range. acs.org The incomplete removal of these compounds contributes to their persistent presence in the aquatic environment. nih.gov
For instance, in a study of WWTPs in Switzerland, etonogestrel was detected in effluents at a concentration of 1 ng/L. nih.gov In Germany, concentrations were below 1.0 ng/L, and in the Czech and Slovak Republics, they ranged from less than 0.19 to less than 3.5 ng/L. nih.gov
Abiotic Degradation Mechanisms
The breakdown of etonogestrel and ethinylestradiol in the environment can occur through several non-biological processes.
Photolysis and Photodegradation Kinetics
Photolysis, or degradation by light, can be a significant removal pathway for some pharmaceutical compounds in water. mdpi.com For ethinylestradiol, studies have investigated its photodegradation kinetics. The rate of photolytic degradation can be influenced by the presence of other substances in the water, such as natural organic matter, which can absorb light and affect the process. mdpi.com
Hydrolysis and Chemical Stability in Aqueous Environments
The chemical stability of etonogestrel and ethinylestradiol in water is a key factor in their environmental persistence. Ethinylestradiol is relatively stable in aqueous environments. arviatechnology.comorganon.com Its half-life in rivers can range from a few hours to several days, but it can be much longer in sediment. arviatechnology.com Under aerobic conditions at 20°C, the half-life of ethinylestradiol has been reported to be 46 days. gov.bc.ca Etonogestrel is also considered stable under normal conditions. organon.com
Thermal Degradation Studies and Decomposition Kinetics
Thermal degradation studies provide insights into the stability of these compounds at elevated temperatures. For ethinylestradiol, thermogravimetric analysis has shown that it is thermally stable up to 71°C. mdpi.com The main decomposition process occurs in the temperature range of 187–324°C. mdpi.com Kinetic studies of this thermal decomposition suggest it is a single-step process. mdpi.commdpi.com Such studies are important for understanding the potential for degradation during processes like sludge treatment or in warmer environmental compartments. The formulation of etonogestrel and ethinylestradiol may form an explosive dust-air mixture during processing or handling. organon.com
Table 2: Thermal Decomposition of Ethinylestradiol
| Temperature Range (°C) | Process | Mass Loss (%) |
|---|---|---|
| 71 - 101 | Removal of adsorbed water | 3.18 mdpi.com |
| 187 - 324 | Main decomposition | 59.93 mdpi.com |
Biotic Degradation Mechanisms
The breakdown of etonogestrel and ethinylestradiol in the environment is significantly influenced by microbial activity.
Microbial Transformation and Biodegradation Pathways in Water and Soil
Microbial communities in water and soil play a crucial role in the degradation of the synthetic hormones found in NuvaRing. nih.gov In general, the removal of these steroid hormones is observed in natural ecosystems like rivers, sandy aquifers, and marine sediments. nih.gov The rate and extent of biodegradation can be influenced by various environmental factors, including the presence of oxygen, the type of microbial consortia present, and the availability of other organic matter. mdpi.comresearchgate.net
Studies have shown that both natural and synthetic estrogens can be transformed by microbial activities. nih.gov For instance, certain bacteria can convert ethinylestradiol (EE2) to estrone (B1671321) (E1). mdpi.com The half-life of these compounds in the environment can vary significantly, from a few days in river water to much longer in sediment under anaerobic conditions. mdpi.comnih.gov For example, the half-lives of E1, E2, and EE2 in river water were reported to be 2-3 days, 2-3 days, and 4-6 days, respectively. mdpi.com In aerated soil, the degradation can be even faster. mdpi.com
Identification of Microbial Metabolites and Degradation Products
The microbial transformation of etonogestrel and ethinylestradiol results in the formation of various metabolites. For ethinylestradiol, degradation can lead to the formation of estrone (E1) as a primary metabolite. itb.ac.idresearchgate.net Further degradation can occur, though EE2 is generally more resistant to breakdown than its natural counterparts. mdpi.com
In some cases, microbial action can lead to the formation of less toxic byproducts. For example, the microalgae Chlorella sp. has been shown to biodegrade EE2 into less toxic compounds through processes like glucosylation, resulting in metabolites such as ethinylestradiol glucoside. core.ac.uk
Anaerobic and Aerobic Degradation Potentials
The presence or absence of oxygen significantly impacts the degradation of etonogestrel and ethinylestradiol. Aerobic (oxygen-rich) conditions generally favor more rapid and complete degradation of these compounds. frontiersin.org For instance, studies on natural estrogens have shown that their degradation rates are significantly higher under aerobic conditions compared to anaerobic (oxygen-deficient) conditions. capes.gov.br
Ethinylestradiol, in particular, has been found to be more resistant to anaerobic degradation. researchgate.netfrontiersin.org Some studies have reported very little to no degradation of EE2 under anaerobic conditions over extended periods. core.ac.uk This suggests that in anaerobic environments, such as deep sediments, these compounds may persist for longer, potentially accumulating and posing a long-term risk to the ecosystem. nih.gov In contrast, aerobic treatment processes in wastewater plants can achieve a higher removal rate for these hormones. scielo.br
Ecotoxicological Studies on Non-Target Organisms (In Vitro and Aquatic Models)
The release of etonogestrel and ethinylestradiol into aquatic environments raises concerns about their potential effects on wildlife, particularly fish and other aquatic organisms.
Endocrine Disrupting Potential in Aquatic Species
Both etonogestrel and ethinylestradiol are potent endocrine-disrupting compounds (EDCs) that can interfere with the hormonal systems of aquatic organisms even at very low concentrations (nanograms per liter). nih.govdiva-portal.org
Ethinylestradiol (EE2) is a well-documented endocrine disruptor in fish. diva-portal.org It is more potent than the natural estrogen, estradiol (B170435), and can lead to a range of adverse reproductive effects. diva-portal.org These include the feminization of male fish, characterized by the development of intersex characteristics (ovotestis), reduced sperm production, and altered reproductive behaviors. diva-portal.orgeuropa.eu Exposure to EE2 during early life stages can have persistent effects on fertility and behavior in adulthood. diva-portal.orgusgs.gov
Etonogestrel, a synthetic progestin, can also exert endocrine-disrupting effects. theses.cz Some progestins, including etonogestrel, have been shown to have androgenic (male hormone-like) properties in fish. diva-portal.orgacs.org This can lead to the masculinization of female fish, suppression of egg production (vitellogenesis), and disruption of the reproductive cycle. diva-portal.orgacs.org
Table 1: Summary of Endocrine Disrupting Effects in Aquatic Species
| Compound | Organism | Effects |
| Ethinylestradiol (EE2) | Fish (e.g., Zebrafish, Fathead Minnow, Rainbow Trout) | Feminization of males, ovotestis, skewed sex ratios, decreased fertility, altered reproductive behavior, induction of vitellogenin in males. diva-portal.orgusgs.govnih.gov |
| Etonogestrel | Fish (e.g., Three-spined Stickleback) | Androgenic effects, induction of spiggin (male biomarker) in females, suppression of vitellogenin in females, disruption of male reproductive cycle. theses.czdiva-portal.orgacs.org |
| Progesterone (B1679170) (for comparison) | Zebrafish | Time- and concentration-dependent decrease in vitellogenin concentration. mdpi.com |
This table is interactive. Click on the headers to sort.
Biomarker Responses in Environmental Organisms
To assess the exposure and effects of these synthetic hormones in the environment, scientists use biomarkers, which are measurable biological responses to chemical exposure.
A key biomarker for estrogenic exposure in fish is the presence of vitellogenin (VTG), an egg yolk precursor protein, in the blood plasma of male fish. diva-portal.org Under normal conditions, VTG is only produced by females; its presence in males is a clear indicator of exposure to estrogenic compounds like EE2. diva-portal.org
For androgenic compounds like some progestins, a biomarker in species like the three-spined stickleback is spiggin, a glue-like protein used by males for nest building. diva-portal.orgacs.org The induction of spiggin production in female fish indicates exposure to androgenic substances. diva-portal.orgacs.org
Other general biomarkers of stress, such as changes in the activity of antioxidant enzymes (e.g., catalase, superoxide (B77818) dismutase) and lipid peroxidation, can also indicate exposure to pharmaceutical pollutants. mdpi.com Long-term exposure to EE2 has been shown to modulate the immune system in fish, affecting the expression of immune-related genes and altering disease susceptibility. nih.gov
Table 2: Key Biomarkers for Etonogestrel and Ethinylestradiol Exposure
| Biomarker | Compound Type | Organism | Response |
| Vitellogenin (VTG) | Estrogenic (e.g., Ethinylestradiol) | Fish | Induction in males, indicating feminization. diva-portal.orgnih.gov |
| Spiggin | Androgenic (e.g., Etonogestrel) | Three-spined Stickleback | Induction in females, indicating masculinization. diva-portal.orgacs.org |
| Oxidative Stress Enzymes (e.g., CAT, SOD) | General Contaminant | Fish | Altered activity levels indicating cellular stress. mdpi.com |
| Immune Gene Expression | Endocrine Disruptors | Fish | Modulation of immune system function. nih.gov |
This table is interactive. Click on the headers to sort.
Advanced Research and Future Directions in Compound Science
Rational Design and Synthesis of Novel Steroid Analogs
The development of hormonal therapies has historically progressed from serendipitous discoveries to highly targeted, structure-based design. The active components in the NuvaRing, etonogestrel (B1671717) and ethinyl estradiol (B170435), are themselves products of extensive synthetic and medicinal chemistry efforts aimed at optimizing the activity of natural hormones like progesterone (B1679170) and estradiol. Current and future research focuses on creating novel steroid analogs with enhanced properties, such as improved receptor selectivity and unique activity profiles, by leveraging a deep understanding of molecular interactions and synthetic chemistry.
The biological effects of steroid hormones are mediated by their interaction with specific nuclear receptors. For instance, progestational activity is governed by binding to the progesterone receptor (PR). A significant goal in drug design is to create compounds that bind with high affinity and selectivity to the target receptor while minimizing interactions with other steroid receptors (e.g., androgen, estrogen, or glucocorticoid receptors) to reduce side effects.
For many years, the design of new progestagens was guided by structure-activity relationships (SAR) derived from ligand structures and their corresponding biological activities, as a crystal structure for the PR's hormone-binding domain was not available. nih.gov This involved systematic chemical modifications of the steroid skeleton to probe the structural requirements for potent progestational activity. tandfonline.com For example, it was discovered that incorporating an ethynyl (B1212043) group at the C-17 position of a testosterone (B1683101) framework could diminish androgenic activity while enhancing the progestational effect. tandfonline.com Similarly, while adding a hydroxyl group at C-17 of progesterone reduces activity, subsequent acetylation to 17α-acetoxyprogesterone leads to a significant increase in progestational effects. tandfonline.com
With the eventual elucidation of the three-dimensional structures of steroid receptors, researchers can now employ more sophisticated structure-based drug design and computational methods. nih.govazolifesciences.com This approach uses the 3D structure of the target protein to design molecules that fit precisely into the binding site. azolifesciences.com Key molecular interactions, such as hydrogen bonds and hydrophobic contacts, can be identified and optimized to enhance binding affinity and selectivity. azolifesciences.com Computational tools, like quantitative structure-activity relationship (QSAR) modeling and molecular docking, allow for the virtual screening and rational design of novel compounds with predicted improvements in their pharmacological profiles before they are synthesized. nih.govacs.org Alchemical free energy calculations, for example, can predict the binding free energies of new ligands, helping to optimize potency and selectivity by quantifying the energetic impact of chemical modifications. nih.gov
| Design Principle | Structural Modification Example | Desired Outcome |
| Increase Progestational Activity | Acetylation of 17α-hydroxyprogesterone | Enhanced binding to the progesterone receptor. tandfonline.com |
| Enhance Selectivity | Introduction of specific substituents based on receptor pocket topology | Maximize interaction with the target receptor (e.g., PR) and minimize binding to off-target receptors (e.g., androgen receptor). nih.govazolifesciences.com |
| Modify Pharmacokinetics | Addition of an ethynyl group to the testosterone framework | Loss of androgenic activity and enhancement of progestational effect. tandfonline.com |
While the classic four-ring steroid nucleus (gonane) is the traditional scaffold for hormonal drugs, modern research is exploring beyond this framework to develop novel therapeutic agents. mdpi.com This includes the synthesis of steroid mimetics and hybrid molecules that combine steroidal elements with other chemical moieties to achieve unique biological activities. researchgate.netresearchgate.net
Research efforts include:
Annulated Steroids : The creation of pentacyclic or hexacyclic steroids by fusing an additional carbocyclic or heterocyclic ring to the core steroid structure. mdpi.com These modifications can drastically alter the shape and electronic properties of the molecule, leading to novel interactions with hormone receptors and potentially shifting the activity profile from agonistic to antagonistic. nih.gov
Hybrid Molecules : The conjugation of steroid scaffolds with other biologically active fragments, such as heterocycles, peptides, or metal complexes. researchgate.netresearchgate.net This approach aims to create bifunctional molecules that might, for instance, target a hormone receptor and simultaneously inhibit an enzyme involved in cancer cell proliferation. researchgate.net
Non-Steroidal Scaffolds : The design of completely novel, non-steroidal molecules that can mimic the three-dimensional shape and pharmacophore of natural hormones, allowing them to bind to steroid receptors. mdpi.com These "scaffold hopping" approaches can lead to compounds with entirely different physicochemical properties, potentially overcoming limitations of traditional steroid drugs. researchgate.net For example, soy phytoestrogens are non-steroidal molecules whose structural similarity to 17β-estradiol allows them to interact with estrogen receptors. mdpi.com
These explorations open pathways to new therapeutic agents with potentially fewer hormonal side effects or with novel mechanisms of action for use in various medical fields. mdpi.comnih.gov
Chemical Principles of Controlled Release Systems
The this compound is a drug delivery system that relies on a polymeric matrix to release etonogestrel and ethinyl estradiol in a controlled, sustained manner. nih.govresearchgate.net The efficacy of such a system is governed by fundamental chemical and physical principles, including polymer chemistry, drug-polymer interactions, and the kinetics and thermodynamics of drug diffusion.
The this compound is constructed from ethylene (B1197577) vinyl acetate (B1210297) (EVA) copolymers , a versatile and biocompatible thermoplastic polymer widely used in drug delivery systems. nih.govpharmaexcipients.comsci-hub.secelanese.com EVA is produced by the copolymerization of ethylene and vinyl acetate (VA) monomers. celanese.comcelanese.com The properties of the resulting polymer can be precisely tuned by altering the ratio of the two monomers. celanese.com
Structure and Properties : The polyethylene (B3416737) segments are nonpolar and crystalline, providing structural integrity, while the vinyl acetate segments are more polar and amorphous. celanese.com Increasing the vinyl acetate content decreases the polymer's crystallinity and stiffness and increases its polarity. celanese.comcelanese.com This tunability is critical for controlling drug release. For the this compound, a core of EVA with a higher VA content (e.g., 28% VA) is used to dissolve the steroids, while a skin layer of EVA with a lower VA content (e.g., 9% VA) acts as a rate-controlling membrane. researchgate.net
Drug-Polymer Interactions : Etonogestrel and ethinyl estradiol, being steroid hormones, are lipophilic molecules. They are molecularly dissolved within the amorphous regions of the EVA copolymer matrix. researchgate.net The solubility and compatibility of the drugs with the polymer are influenced by the polarity of both the drug and the polymer. The vinyl acetate content of the EVA is a key factor; EVAs with 28% to 61% VA have been reported as suitable for delivering a variety of active pharmaceutical ingredients (APIs). celanese.com The stability of the drugs within the EVA matrix is excellent, with studies showing that the drug remains physically and chemically unchanged. sci-hub.se
The release of a drug from a non-degradable polymeric matrix like EVA is primarily a diffusion-controlled process. nih.govresearchgate.net The drug molecules migrate from the polymer's core to its surface and then into the surrounding environment. nih.gov This process can be described mathematically, often using models based on Fick's laws of diffusion. nih.gov
The rate of release is determined by several key factors:
Drug Solubility in the Polymer (C_p) : The saturation concentration of the drug within the polymer matrix. Higher solubility can provide a larger concentration gradient, which is a driving force for diffusion.
Diffusion Coefficient (D_m) : A measure of how quickly the drug can move through the polymer matrix. This is influenced by the size of the drug molecule, the polymer's chain mobility (related to its crystallinity and temperature), and the interactions between the drug and polymer. nih.gov
Concentration Gradient : The difference in drug concentration between the inside of the device and the external environment.
Research has shown that the release of etonogestrel and ethinyl estradiol is a complex process. The two steroids form a eutectic , a mixture that melts at a lower temperature than its individual components. researchgate.net This phenomenon increases the solubility of the steroids within the EVA matrix, which in turn alters their permeability and release characteristics. researchgate.net
| Parameter | Description | Impact on Release Rate |
| Vinyl Acetate (VA) Content | Percentage of VA monomer in the EVA copolymer. celanese.com | Higher VA content increases polarity and decreases crystallinity, generally increasing drug diffusivity. celanese.comcelanese.com |
| Drug Diffusivity (D_m) | The rate at which drug molecules move through the polymer matrix. nih.gov | Higher diffusivity leads to a faster release rate. |
| Drug Solubility (C_p) | The maximum amount of drug that can be dissolved in the polymer. nih.gov | Higher solubility creates a larger concentration gradient, increasing the driving force for release. |
| Polymer Crystallinity | The degree of structural order within the polymer. | Higher crystallinity creates a more tortuous path for drug molecules, decreasing diffusivity. celanese.com |
| Eutectic Formation | Interaction between etonogestrel and ethinyl estradiol. researchgate.net | Lowers the melting point of the steroid mixture, increasing its solubility in the polymer and altering release properties. researchgate.net |
Future advancements in steroid delivery are exploring the use of nanotechnology and microencapsulation to create more sophisticated systems. jddtonline.infonih.gov These technologies offer the potential for enhanced drug loading, improved release profiles, and even targeted delivery. nih.govnih.gov
Microencapsulation : This technique involves enclosing drug particles within a protective shell, creating microcapsules or microspheres. jddtonline.info The core contains the active drug, while the shell is typically made of a polymer. jddtonline.info This approach can protect the drug from degradation, control its release rate, and mask its taste or odor. The structure can be a core-shell design or one where the drug is uniformly distributed throughout a solid matrix. jddtonline.info
Nanotechnology-Based Systems : By reducing the carrier size to the nanoscale (typically 1-100 nm), drug delivery systems can gain unique properties. nih.gov Nanocarriers can facilitate easier uptake by cells and penetration across biological barriers. nih.govnih.gov Research concepts for steroid delivery include:
Liposomes : Spherical vesicles composed of lipid bilayers, similar to cell membranes. They can encapsulate both hydrophilic and hydrophobic drugs and are biocompatible and biodegradable. nih.gov
Solid Lipid Nanoparticles (SLNs) : These are carriers made from lipids that are solid at body temperature. researchgate.net They are a promising alternative to polymeric nanoparticles and liposomes for encapsulating lipophilic drugs like steroids. researchgate.net
Polymeric Nanoparticles : Nanosized particles made from polymers where the drug is either dissolved, entrapped, or encapsulated. The polymer can be either biodegradable or non-degradable.
These advanced platforms could lead to next-generation hormonal therapies with prolonged action, reduced dosing frequency, and potentially lower systemic exposure by targeting the drug to specific tissues. jddtonline.infonih.gov
Omics Approaches in Steroid Hormone Research (Molecular Focus)
"Omics" technologies provide a holistic view of the molecular changes induced by steroid hormones. By examining the complete set of proteins (proteomics) and metabolites (metabolomics), researchers can uncover novel mechanisms of action and biological effects of etonogestrel and ethinyl estradiol.
Proteomics is instrumental in identifying the wide-ranging effects of synthetic steroids on the entire complement of proteins in a cell, tissue, or organism. Studies focusing on ethinyl estradiol, often in combination with a progestin, have revealed significant alterations in the serum proteome.
One randomized controlled trial compared the effects of a contraceptive containing ethinyl estradiol and dienogest (B1670515) (a progestin) with one containing a natural estrogen (estradiol valerate) and dienogest. The results showed that the ethinyl estradiol combination had a much broader effect on the serum proteome. nih.govendocrine-abstracts.org Over a nine-week period, the ethinyl estradiol group exhibited changes in 121 proteins or protein families, whereas the estradiol valerate (B167501) group showed changes in only five. nih.gov Key biological pathways affected by the ethinyl estradiol combination included the complement system, acute phase response signaling, metabolism, and the coagulation system. nih.govendocrine-abstracts.org
Another study identified 19 proteins that were significantly different between users and non-users of hormonal contraceptives containing ethinyl estradiol. These proteins are involved in critical physiological processes such as inflammation, innate immunity, coagulation, and blood pressure regulation. nih.gov Such widespread changes highlight that the effects of synthetic estrogens like ethinyl estradiol extend far beyond established hormonal targets. nih.gov These proteomic approaches help identify new biomarkers and provide a more comprehensive understanding of how these synthetic hormones function at a molecular level. nih.govresearchgate.net
Table 1: Key Protein Pathways Affected by Ethinyl Estradiol-Containing Contraceptives
| Biological Pathway | Description of Change | Reference |
|---|---|---|
| Coagulation System | Alterations in proteins involved in blood clotting. | nih.govendocrine-abstracts.orgnih.gov |
| Complement System | Changes in proteins related to the innate immune response. | nih.govendocrine-abstracts.org |
| Inflammation | Modulation of proteins involved in inflammatory processes. | nih.gov |
| Metabolism | Effects on proteins related to lipid and glucose metabolism. | nih.govnih.gov |
| Hepatic Protein Synthesis | Broad changes in proteins synthesized by the liver. | nih.gov |
Metabolomics, the large-scale study of small molecules (metabolites), offers deep insights into how the body processes etonogestrel and ethinyl estradiol and how these compounds, in turn, alter the body's metabolic state.
The metabolism of ethinyl estradiol has been investigated using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) with stable isotope labeling. This technique allows researchers to track the biotransformation of the compound, confirming the formation of known metabolites and identifying previously uncharacterized ones. researchgate.net Such studies are crucial for understanding the complete metabolic fate of the drug.
These comprehensive metabolic profiles help to create a more holistic picture of the physiological impact of synthetic steroids, generating new hypotheses about their mechanisms of action. nih.gov
Interdisciplinary Research in Chemical Biology and Environmental Chemistry
The widespread use of etonogestrel and ethinyl estradiol results in their release into the environment through excretion, posing potential risks to ecosystems. Interdisciplinary research is crucial for predicting their environmental fate and developing effective remediation strategies.
Predicting where and at what concentrations synthetic steroids will be found in the environment is a significant challenge. Computational modeling, integrated with experimental data, has become an essential tool for this purpose. researchgate.net Environmental fate models (EFMs) use mass balance equations to predict the transport, transfer, and degradation of chemicals in various environmental compartments like water and soil. mdpi.com
For compounds like ethinyl estradiol, models can estimate their introduction into aquatic environments from sources such as municipal wastewater treatment plants. researchgate.net These predictions can then be compared with measured concentrations from environmental samples to validate and refine the models. Such comparisons have shown that while models can often predict exposure rates, some measurements of ethinyl estradiol in U.S. waters have exceeded expected concentrations, highlighting the need for ongoing model improvement. researchgate.net
Furthermore, computational molecular dynamics simulations are used to predict the binding affinity of environmental estrogens like ethinyl estradiol to estrogen receptors in various species, such as rainbow trout. nih.gov These models help in assessing the potential for endocrine disruption in wildlife and can be a valuable tool for predicting the biological impact of these contaminants without extensive animal testing. nih.govnih.gov
Due to their potential to act as endocrine disruptors even at very low concentrations, removing etonogestrel and ethinyl estradiol from wastewater is a critical environmental goal. nih.govrsc.org Researchers are actively developing and testing novel remediation methods.
Several promising techniques have shown high efficiency in removing ethinyl estradiol from water:
Advanced Oxidation Processes (AOPs): Methods like using UV radiation combined with hydrogen peroxide have demonstrated removal efficiencies of over 77% for ethinyl estradiol. mdpi.com
Adsorption: Materials such as activated carbon can effectively adsorb steroid hormones from water. frontiersin.org
Biodegradation: Utilizing microorganisms, including specific bacteria, fungi, and algae, is considered an environmentally friendly and highly promising method for degrading these contaminants. researchgate.net For example, the green alga Chlamydomonas reinhardtii has been shown to completely remove ethinyl estradiol under certain conditions. mdpi.com
Nature-Based Solutions: Systems like treatment wetlands and high-rate algal ponds are being explored as economically feasible and effective alternatives for wastewater treatment, showing high removal rates for synthetic estrogens. frontiersin.org
The effectiveness of these methods can vary based on factors like the initial concentration of the contaminant and other environmental conditions. rsc.orgfrontiersin.org
Table 2: Comparison of Remediation Technologies for Ethinyl Estradiol (EE2)
| Remediation Method | Mechanism | Reported Removal Efficiency | Reference |
|---|---|---|---|
| UV/H₂O₂ Treatment | Chemical Oxidation | >77% | mdpi.com |
| Algal Biodegradation | Biological Breakdown | Up to 100% | mdpi.com |
| Adsorption (Activated Carbon) | Physical Binding | High, variable | frontiersin.org |
| Treatment Wetlands | Multiple (Biodegradation, Sorption) | >80% | frontiersin.org |
Emerging Analytical Techniques and Automation in Steroid Research
The need to detect and quantify minute concentrations of etonogestrel and ethinyl estradiol in complex biological and environmental samples drives the development of more sensitive and efficient analytical methods.
A significant advancement is the use of Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This technique offers high selectivity and sensitivity for the simultaneous determination of both etonogestrel and ethinyl estradiol in human plasma, reaching detection limits in the low picogram per milliliter (pg/mL) range. nih.govnih.gov Methods have been developed with calibration curves established at 10.00–2500 pg/mL for etonogestrel and 1.500–150.0 pg/mL for ethinyl estradiol. nih.govnih.gov
Automation is also playing an increasing role. For instance, semi-automated sample preparation combined with fast chromatography and advanced mass spectrometry techniques like Scanning SWATH (Sequential Window Acquisition of all Theoretical fragment ions) allows for high-throughput analysis of plasma samples, significantly increasing the speed of proteomic studies. medrxiv.org
Other techniques like derivative spectrophotometry have also been developed for quantifying these compounds in pharmaceutical products, offering a simpler alternative to chromatography for quality control purposes. researchgate.net These emerging and automated methods are crucial for advancing research, from pharmacokinetic studies to large-scale environmental monitoring and proteomic analyses. mdpi.comnih.govnih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name | Type/Class |
|---|---|
| Etonogestrel | Synthetic Progestin |
| Ethinyl Estradiol | Synthetic Estrogen |
| Estradiol Valerate | Synthetic Estrogen |
| Dienogest | Synthetic Progestin |
| Drospirenone (B1670955) | Synthetic Progestin |
| Glutathione (B108866) | Endogenous Tripeptide |
| N-acetylcysteine | Trapping Agent |
| Hydrogen Peroxide | Oxidizing Agent |
Q & A
How can researchers formulate hypothesis-driven questions about NuvaRing’s pharmacological mechanisms while avoiding bias?
Methodological Answer:
- Begin by identifying gaps in existing literature (e.g., comparative studies on hormone-release kinetics or metabolic pathways). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example:
- "How does the ethinyl estradiol release profile of this compound compare to oral contraceptives in altering serum hormone concentrations over 28 days?"
- Validate questions through systematic reviews and meta-analyses of prior clinical trials. Avoid leading language (e.g., "Does this compound superiorly reduce side effects?") to prevent confirmation bias .
Q. What study designs are optimal for assessing this compound’s efficacy in diverse populations?
Methodological Answer:
- Use randomized controlled trials (RCTs) with stratified sampling to account for variables like BMI, ethnicity, and comorbidities. For observational studies, employ propensity score matching to reduce confounding. Reference the 2018 Rwanda study , which combined quantitative surveys, qualitative interviews, and clinical data to evaluate acceptability across cultural contexts.
Q. How should researchers address data collection challenges in longitudinal studies on this compound adherence?
Methodological Answer:
- Implement mixed-methods approaches:
- Quantitative: Electronic adherence monitors or biomarker tracking (e.g., serum etonogestrel levels).
- Qualitative: Semi-structured interviews to explore behavioral barriers (e.g., comfort with vaginal insertion).
- Use triangulation to resolve discrepancies between self-reported and objective adherence metrics .
Advanced Research Questions
Q. How can conflicting data on this compound’s thrombogenic risk be analyzed methodologically?
Methodological Answer:
- Conduct sensitivity analyses to weigh evidence quality. For example:
- Compare retrospective cohort studies (e.g., EHR data) against RCTs, adjusting for confounders like smoking status and genetic predispositions (e.g., Factor V Leiden).
- Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality in observational data .
- Publish negative findings transparently to mitigate publication bias .
Q. What statistical models are most robust for analyzing non-linear hormone-release patterns in this compound users?
Methodological Answer:
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling with non-linear mixed-effects (NLME) approaches. For example:
- Model serum ethinyl estradiol levels using compartmental analysis (e.g., one-compartment with first-order absorption).
- Validate models via bootstrapping or posterior predictive checks .
- Ensure transparency by adhering to EQUATOR Network guidelines for reporting (e.g., STROBE for observational studies) .
How can researchers ensure psychometric validity when designing questionnaires for this compound acceptability studies?
Methodological Answer:
- Follow the framework from Novák et al. (2004) :
- Step 1: Draft items covering key domains (e.g., ease of use, sexual comfort, cycle regularity).
- Step 2: Pilot-test with cognitive interviews to refine ambiguous phrasing.
- Step 3: Conduct principal component analysis (PCA) to verify construct validity (e.g., combining "ease of comprehension" and "package use" into a single scale).
- Report Cronbach’s α ≥0.7 for internal consistency and use confirmatory factor analysis (CFA) for cross-cultural validation .
Q. What ethical considerations are critical when involving marginalized populations in this compound research?
Methodological Answer:
- Informed Consent: Use iterative, literacy-adapted consent forms (e.g., pictograms for low-literacy participants).
- Community Engagement: Partner with local health advocates, as done in the Rwanda study, to align research goals with community needs .
- Data Ownership: Establish agreements to share de-identified data with local institutions, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Methodological Pitfalls to Avoid
Q. Overlooking cross-cultural variability in acceptability metrics
Q. Inadequate power for subgroup analyses
- Solution: Conduct a priori sample size calculations using G*Power, accounting for attrition rates (e.g., 20% dropout in 6-month studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
